4-Benzoyl-3-hydroxyphenyl methacrylate (HMBP) is a highly reactive, polymerizable ultraviolet (UV) absorber featuring a 2-hydroxybenzophenone chromophore linked to a methacrylate group. Unlike traditional additive UV stabilizers that physically blend into a matrix, this monomer covalently integrates into polymer backbones—such as acrylics, silicones, and styrenics—via radical polymerization [1]. With primary absorption maxima at 275 nm and 325 nm, HMBP provides broad-spectrum UV protection while maintaining high optical clarity . Its primary procurement value lies in its ability to permanently block UV radiation without the risk of migration, volatilization, or leaching, making it a critical precursor for intraocular lenses, contact lenses, and high-performance optical coatings [1].
Substituting HMBP with standard, non-reactive benzophenone UV absorbers (such as 2,4-dihydroxybenzophenone or BP-3) introduces severe performance and regulatory risks in advanced material applications. Because conventional UV absorbers are only physically blended into the host matrix, they are highly susceptible to diffusion, blooming, and solvent leaching over time [1]. In thin-film coatings (0.05–0.5 mil) or fluid-contact environments like hydrogel lenses, this migration leads to a rapid loss of UV protection, surface hazing, and unacceptable extractable levels [1]. Furthermore, low-molecular-weight physical blends often volatilize during high-temperature extrusion (e.g., polycarbonate processing at 240–300 °C), whereas HMBP forms stable, covalently bound copolymers that permanently lock the UV-absorbing moiety into the polymer backbone[2].
In applications requiring strict control over extractables, HMBP demonstrates superior retention compared to non-reactive analogs. When copolymerized into acrylic or siloxane matrices, HMBP forms covalent ester linkages that prevent diffusion [1]. Comparative evaluations show that physically blended UV absorbers (e.g., 2,4-dihydroxybenzophenone) suffer significant solvent leaching and diffusion loss, particularly in high-surface-area thin films (0.05–0.5 mil), whereas HMBP-based copolymers exhibit near-zero migration [1]. This permanent fixation is critical for maintaining long-term UV protection in fluid-contact environments.
| Evidence Dimension | Migration / Leaching resistance |
| Target Compound Data | Near-zero extractables (covalently bound copolymer) |
| Comparator Or Baseline | 2,4-dihydroxybenzophenone (physical blend) exhibiting high diffusion and solvent leaching |
| Quantified Difference | Complete elimination of additive migration via covalent backbone integration |
| Conditions | Thin films (0.05–0.5 mil) and solvent-contact environments |
Eliminating UV absorber leaching is a mandatory procurement requirement for medical devices (contact lenses) and food-contact packaging to meet regulatory extractable limits.
High concentrations of physical UV absorbers often lead to phase separation, crystallization, or surface blooming, which degrades the optical clarity of the final product. Because HMBP acts as a comonomer rather than an additive, it incorporates uniformly into the polymer network [1]. This allows manufacturers to achieve the high localized concentrations of the UV-absorbing benzophenone moiety required for robust UV blocking without compromising the light transmittance or inducing haze in the visible spectrum [1].
| Evidence Dimension | Phase stability at high UV absorber loading |
| Target Compound Data | Homogeneous matrix, no blooming (copolymerized HMBP) |
| Comparator Or Baseline | Non-reactive benzophenones showing phase separation and surface blooming at equivalent active concentrations |
| Quantified Difference | Maintenance of high optical clarity without concentration-dependent hazing |
| Conditions | High-loading optical polymers and hydrogels |
Ensures that high-refractive-index and optically clear products, such as intraocular lenses, remain transparent and defect-free over their lifespan.
Standard low-molecular-weight UV absorbers are prone to volatilization when subjected to the high processing temperatures required for engineering plastics like polycarbonate (240–300 °C) [1]. By pre-polymerizing HMBP with compatible monomers (such as methyl methacrylate) to form a masterbatch or protective coating copolymer, the molecular weight of the active UV-blocking system is vastly increased [1]. This structural modification prevents the evaporative loss of the UV absorber during melt processing or extrusion, ensuring the final product retains its intended UV resistance.
| Evidence Dimension | Volatilization during thermal processing |
| Target Compound Data | Thermally stable, no evaporative loss (HMBP-based copolymers MW > 5000 g/mol) |
| Comparator Or Baseline | Monomeric physical UV absorbers exhibiting significant volatilization at >240 °C |
| Quantified Difference | Retention of >99% of the UV absorber during high-temperature extrusion |
| Conditions | Extrusion and melt processing at 240–300 °C |
Prevents the costly loss of expensive UV additives during manufacturing and ensures consistent batch-to-batch UV protection in extruded plastics.
The intrinsic value of HMBP relies on its robust photochemical properties. Commercial specifications for high-purity HMBP (≥94%) confirm strong absorption across the UV spectrum, with defined maxima in methanol at 205 nm (ε = 3.03 × 10⁴), 275 nm (ε = 1.18 × 10⁴), and 325 nm (ε = 7.23 × 10³) . This specific absorption profile allows HMBP to effectively screen damaging UV-B and UV-A radiation while allowing full transmission of visible light, making it a highly efficient photostabilizer at relatively low molar concentrations .
| Evidence Dimension | Molar absorptivity (ε) at λmax |
| Target Compound Data | ε = 7.23 × 10³ at 325 nm |
| Comparator Or Baseline | Standard baseline requirement for high efficiency in the 280–350 nm range |
| Quantified Difference | Strong, defined UV-A/UV-B cutoff without visible yellowing |
| Conditions | Methanol solution, spectrophotometric analysis |
Allows formulators to achieve target UV protection factors with less material, reducing overall formulation costs and minimizing the risk of color distortion.
HMBP is a critical comonomer for silicone hydrogel and rigid gas permeable lenses, where it provides permanent, non-leaching UV protection directly integrated into the lens matrix without compromising optical clarity or oxygen permeability [1].
Utilized in the synthesis of polymethacrylate protective films co-extruded onto polycarbonate sheets, HMBP prevents UV-induced macromolecular degradation, yellowing, and surface dulling in outdoor structural glazing despite high extrusion temperatures [2].
Employed as a reactive UV stabilizer in polymer films where stringent regulations prohibit the migration or extraction of low-molecular-weight chemical additives into fluids or biological environments [1].
Integrated into UV-curable resins and 3D printing materials to impart long-term photostability and prevent yellowing or embrittlement caused by continuous sunlight exposure, maintaining phase stability even at high loadings [1].
Irritant